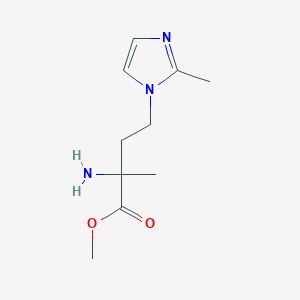
tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole, which is then brominated to obtain 2-bromo-1-methyl-1H-imidazole.
Carbamate Formation: The brominated imidazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted imidazoles.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Imidazole derivatives, including tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate, are used as ligands in catalytic reactions.
Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Imidazole derivatives are explored for their potential as therapeutic agents, including antimicrobial, antifungal, and anticancer properties.
Biochemical Research: Used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Industry:
Materials Science: Imidazole derivatives are used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole: A precursor in the synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate.
2-Bromo-1-methyl-1H-imidazole: An intermediate in the synthesis process.
tert-Butyl N-(1-methyl-1H-imidazol-4-yl)carbamate: A similar compound without the bromine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts.
Eigenschaften
Molekularformel |
C9H14BrN3O2 |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromo-1-methylimidazol-4-yl)carbamate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-13(4)7(10)11-6/h5H,1-4H3,(H,12,14) |
InChI-Schlüssel |
BIFBDUUYGJNHFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


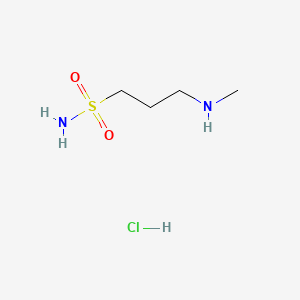
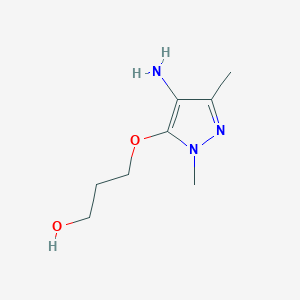
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)


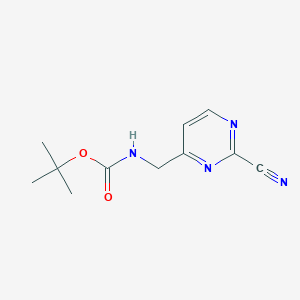

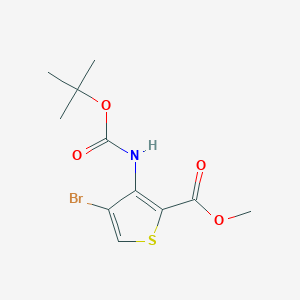

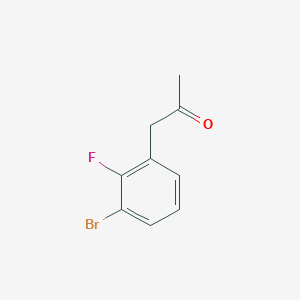
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)

![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
